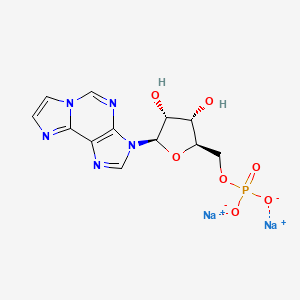
1,N6-Ethenoadenosine 5'-monophosphate (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,N6-Ethenoadenosine 5’-monophosphate (sodium) is a fluorescent analog of adenosine 5’-monophosphate. This compound is characterized by its long fluorescent lifetime, detectability at low concentrations, and relatively long wavelength of excitation (250-300 nm) and emission at 415 nm . It is commonly used as a probe in various biochemical assays due to its unique fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) can be synthesized through a series of chemical reactions involving the modification of adenosine 5’-monophosphateThe reaction conditions often include the use of specific reagents and catalysts to facilitate the etheno group addition and phosphorylation steps .
Industrial Production Methods: Industrial production of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves scaling up the synthetic route to produce the compound in larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The compound is then purified through various techniques such as crystallization and chromatography to obtain the final product .
化学反应分析
Types of Reactions: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The etheno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions include various derivatives of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) with modified functional groups, which can be used for further biochemical studies .
科学研究应用
1,N6-Ethenoadenosine 5’-monophosphate (sodium) has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1,N6-Ethenoadenosine 5’-monophosphate (sodium) involves its interaction with specific molecular targets and pathways. The compound acts as a fluorescent probe, binding to adenosine 5’-monophosphate-related systems and emitting fluorescence upon excitation. This property allows researchers to detect and measure the presence and activity of adenosine 5’-monophosphate in various biological and chemical systems .
相似化合物的比较
Adenosine 5’-monophosphate: The parent compound of 1,N6-Ethenoadenosine 5’-monophosphate (sodium), used in similar biochemical assays.
1,N6-Ethenoadenosine: A related compound with similar fluorescent properties but lacking the phosphate group.
Uniqueness: 1,N6-Ethenoadenosine 5’-monophosphate (sodium) is unique due to its combination of fluorescent properties and the presence of the phosphate group, making it a versatile probe for studying adenosine 5’-monophosphate-related systems. Its detectability at low concentrations and long fluorescent lifetime further enhance its utility in scientific research .
属性
分子式 |
C12H12N5Na2O7P |
|---|---|
分子量 |
415.21 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H14N5O7P.2Na/c18-8-6(3-23-25(20,21)22)24-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1 |
InChI 键 |
KVSQHHAQCKSCRL-CMUBXXRSSA-L |
手性 SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
规范 SMILES |
C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


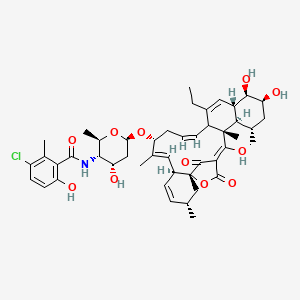
![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)

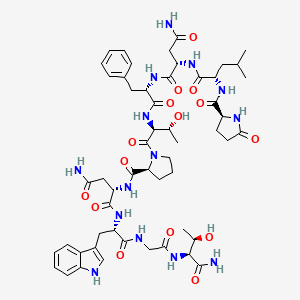

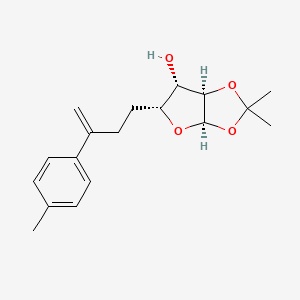
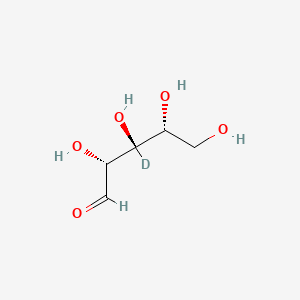
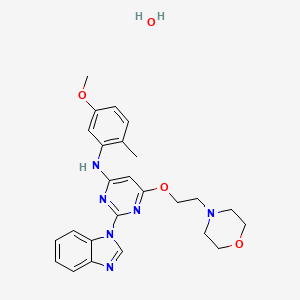
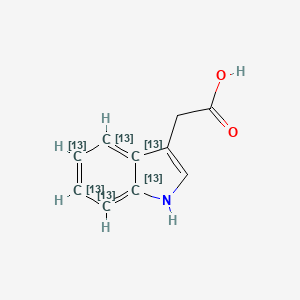
![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)


![(4S)-2-[6-(6-oxoheptanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12401813.png)
